N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by the presence of a chloro, fluoro, and methyl-substituted phenyl ring attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-fluoro-2-methylphenylamine and 2,2-dimethylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation of the amide group can yield carboxylic acids.
Reduction: Reduction of the amide group can produce amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-methylphenyl)-2,2-dimethylpropanamide
- N-(3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide
- N-(6-chloro-3-fluoro-phenyl)-2,2-dimethylpropanamide
Uniqueness
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide is unique due to the specific combination of chloro, fluoro, and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in its applications.
Properties
IUPAC Name |
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-7-9(14)6-5-8(13)10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBELRKLONRPUGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C(C)(C)C)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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